Cas no 89-98-5 (2-Chlorobenzaldehyde)

Colorless or light yellow oily liquid. Melting point 11.6 ℃, boiling point 212.5 ℃, 84.3 ℃ (1.33kpa), relative density 1.2483 (20/4 ℃), refractive index 1.5662, flash point 87.7 ℃. Slightly soluble in water, soluble in ethanol \ diethyl ether \ acetone and benzene. It has a strong aldehyde flavor.

2-Chlorobenzaldehyde structure
2-Chlorobenzaldehyde structure
2-Chlorobenzaldehyde
89-98-5
C7H5ClO
140.567001104355
MFCD00003304
34539
6996

2-Chlorobenzaldehyde Properties

Names and Identifiers

    • 2-Chlorobenzaldehyde
    • OCBA
    • 2 chloro benzaldehyde
    • O-chlorobenzenecarboxyaldehyde
    • ortho-chlorobenzaldehyde
    • OCAD
    • O-CHLOROBENZALDEHYDE
    • m-Iodotoluene
    • 2-Chlorobenzophenone
    • 2-Chlorbenzaldehyd
    • 2-chloro-benzaldehyde
    • 2-CHLOROBENZALDEHYDE (1 LT )
    • 2-CHLOROBENZALDEHYDE FOR PHARMA SYNTHESIS
    • 2-Clorobenzaldeide
    • 3-Chlorobenzophenone
    • 4-Chlorobenzophenone
    • -Chlorobenzaldehyde
    • m-Chlorobenzophenone
    • O CHLOROBENZALDEHYDE
    • o-Chlor-benzaldehyd
    • o-chloro-benzaldehyd
    • o-chloro-benzaldehyde
    • O-CHLOROBENZALDEHYDE( OCBA)
    • o-Chlorobenzophenone
    • o-Chloroformylbenzene
    • ORTHOCHLOROBENZALDEHYDE
    • p-Chlorobenzophenone
    • Standard for GC
    • USAF m-7
    • Chlorobenzaldehyde
    • Benzaldehyde, 2-chloro-
    • Benzaldehyde, o-chloro-
    • o-Chloorbenzaldehyde
    • 2-Chloorbenzaldehyde
    • o-Chlorobenzenecarboxaldehyde
    • 2-chloro benzaldehyde
    • 2-Chlorbenzaldehyd [German]
    • o-Chloorbenzaldehyde [Dutch]
    • 2-Chloorbenzaldehyde [Dutch]
    • 2-Clorobenzaldeide [Italian]
    • QHR24X1LXK
    • BENZALDEHYDE,CHLORO
    • CS-W003973
    • o-chlorobezaldehyde
    • NSC 15347
    • (2-chloro)benzaldehye
    • W-100351
    • Benzaldehyde, chloro-
    • D77644
    • NCGC00091218-02
    • SMR001216556
    • 2-chlorobezaldehyde
    • 2-Chlorobenzaldehyde, purum, dist., >=98.0% (GC)
    • LS-1903
    • AI3-04254
    • CCRIS 5991
    • (2-chloro) benzaldehyde
    • NSC15347
    • EINECS 201-956-3
    • 2-chlorobenzenaldehyde
    • MLS001056242
    • (2-chloro)benzaldehyde
    • 89-98-5
    • DTXCID204764
    • FT-0658390
    • AMY39073
    • NSC 174140
    • MFCD00003304
    • AKOS000119188
    • 35913-09-8
    • CHEMBL1547989
    • UNII-QHR24X1LXK
    • FT-0611908
    • CAS-89-98-5
    • WLN: VHR BG
    • EN300-19123
    • HSDB 2727
    • InChI=1/C7H5ClO/c8-7-4-2-1-3-6(7)5-9/h1-5
    • Q2195231
    • Tox21_200373
    • EC 201-956-3
    • 2- chlorobenzaldehyde
    • FT-0611909
    • NSC-15347
    • Benzaldehyde, chloro- (9CI)
    • Z104472866
    • STR00143
    • 2-Chlorobenzaldehyde, 99%
    • STL146016
    • NCGC00257927-01
    • SCHEMBL97422
    • F2190-0599
    • DTXSID5024764
    • CHLOROBENZALDEHYDE, O-
    • 6-chlorobenzaldehyde
    • BENZALDEHYDE,CHLORO-
    • NCGC00091218-01
    • 2-Chlorobenzaldehyde (ACI)
    • Benzaldehyde, o-chloro- (8CI)
    • 2-Chlorobenzoic aldehyde
    • 2-Chlorophenylcarboxaldehyde
    • 2-Chlorobenzaldehyde,98%
    • DS-006490
    • NS00009019
    • DB-303226
    • +Expand
    • MFCD00003304
    • FPYUJUBAXZAQNL-UHFFFAOYSA-N
    • 1S/C7H5ClO/c8-7-4-2-1-3-6(7)5-9/h1-5H
    • O=CC1C(Cl)=CC=CC=1
    • 385877

Computed Properties

  • 140.00300
  • 0
  • 1
  • 1
  • 140.003
  • 9
  • 103
  • 0
  • 0
  • 0
  • 0
  • 0
  • 1
  • 2.3
  • nothing
  • 0
  • 17.1

Experimental Properties

  • 2.15250
  • 17.07000
  • n20/D 1.566(lit.)
  • 0.1-0.5 g/100 mL at 24 ºC
  • 212°C(lit.)
  • 9-11 °C (lit.)
  • 1.27 mmHg ( 50 °C)
  • Fahrenheit: 188.6 ° f < br / > Celsius: 87 ° C < br / >
  • 1.8g/l
  • Colorless needle like crystals or colorless or light yellow oily liquid with benzaldehyde odor
  • 2.9 (H2O)(saturated aqueous solution)
  • Stable. Combustible. Incompatible with strong oxidizing agents, strong bases, iron, strong reducing agents. Moisture and light-sensitive.
  • It can be dissolved in alcohol, ether, acetone and benzene organic solvents, and slightly soluble in water.
  • Air Sensitive
  • 1.248 g/mL at 25 °C(lit.)

2-Chlorobenzaldehyde Security Information

  • GHS05 GHS05
  • CU5075000
  • 1
  • 8
  • S26-S45
  • III
  • R34
  • C C
  • UN 3265 8/PG 3
  • H314
  • P280,P305+P351+P338,P310
  • dangerous
  • Low temperature ventilation and drying in warehouse
  • II
  • 34
  • Danger
  • Yes
  • 8
  • 8-9-23

2-Chlorobenzaldehyde Customs Data

  • 2913000090
  • China Customs Code:

    2924299035

    Overview:

    2924299035 Chlorpyrifos methyl\Cyhalon\O-amides, etc. [including chlorotoluron\Chloranilin\Methyl fluor from wheat straw\Wheat straw isopropyl fluoride].Regulatory conditions:S(Import and Export Pesticide Registration Certificate).VAT:17.0%.Tax refund rate:9.0%.Minimum tariff:6.5%.general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, packing

    Regulatory conditions:

    S.Import and Export Pesticide Registration Certificate

    Summary:

    2924299035 2-chlorobenzaldehyde.supervision conditions:s(import or export registration certificate for pesticides).VAT:17.0%.tax rebate rate:9.0%.MFN tarrif:6.5%.general tariff:30.0%

2-Chlorobenzaldehyde Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P0033PS-25g
2-Chlorobenzaldehyde
89-98-5 99%
25g
$9.00 2024-11-13
A2B Chem LLC
AB43984-25g
2-Chlorobenzaldehyde
89-98-5 >99.0%(GC)
25g
$12.00 2024-11-13
Aaron
AR0033Y4-100g
2-Chlorobenzaldehyde
89-98-5 97%
100g
$4.00 2024-11-13
AstaTech
D77644-500/G
2-CHLOROBENZALDEHYDE
89-98-5 98%
500g
$POA 2023-09-19
Chemenu
CM342760-100g
2-Chlorobenzaldehyde
89-98-5 95%+
100g
$78 2024-11-13
City Chemical
C8720-100GM
2-Chlorobenzaldehyde
89-98-5 99%
100gm
$17.18 2024-11-13
Enamine
EN300-19123-1.0g
2-chlorobenzaldehyde
89-98-5 95.0%
1.0g
$26.0 2024-11-13
Life Chemicals
F2190-0599-0.25g
2-chlorobenzaldehyde
89-98-5 95%+
0.25g
$18.0 2023-11-21
Oakwood
118500-1g
2-Chlorobenzaldehyde
89-98-5 98%
1g
$9.00 2023-09-15
AN HUI ZE SHENG Technology Co., Ltd.
A030103-100g
2-Chlorobenzaldehyde
89-98-5 99%
100g
¥28.00 2023-09-15

2-Chlorobenzaldehyde Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Oxygen Catalysts: Tempo ,  Chitosan, N-[4,6-bis[(2-hydroxyethyl)amino]-1,3,5-triazin-2-yl] (functionalized iron nanoparticles, copper omplexes) Solvents: Acetonitrile ;  2.45 h, 80 °C
Reference
Copper(II)-Ethanolamine Triazine Complex on Chitosan-Functionalized Nanomaghemite for Catalytic Aerobic Oxidation of Benzylic Alcohols
Hasanpour, Benyamin; Jafarpour, Maasoumeh; Feizpour, Fahimeh; Rezaeifard, Abdolreza, Catalysis Letters, 2021, 151(1), 45-55

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Oxygen Catalysts: Zinc oxide (ZnO) ,  Graphene (oxide) Solvents: Toluene ;  16 min, 100 °C
Reference
Efficient aerial oxidation of different types of alcohols using ZnO nanoparticle-MnCO3-graphene oxide composites
Adil, Syed Farooq ; Assal, Mohamed E.; Shaik, Mohammed Rafi ; Kuniyil, Mufsir ; Hashmi, Azhar; et al, Applied Organometallic Chemistry, 2020, 34(8),

Synthetic Circuit 3

Reaction Conditions
1.1 Catalysts: 1H-Imidazolium, 3,3′-[1,3-phenylenebis(methylene)]bis[1-ethenyl-, bromide (1:2),… (ion-exchanged, pyrolyzed) Solvents: Dimethyl sulfoxide ;  rt → 120 °C; 6 h, 120 °C
Reference
N-Doped carbon encapsulated molybdenum carbide as an efficient catalyst for oxidant-free dehydrogenation of alcohols
Leng, Yan; Li, Jingjing; Zhang, Chenjun; Jiang, Pingping; Li, Yue; et al, Journal of Materials Chemistry A: Materials for Energy and Sustainability, 2017, 5(33), 17580-17588

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Oxygen Catalysts: Manganese carbonate ,  Zinc oxide (ZnO) Solvents: Toluene ;  7 min, 100 °C
Reference
Synthesis and comparative catalytic study of zinc oxide (ZnOx) nanoparticles promoted MnCO3, MnO2 and Mn2O3 for selective oxidation of benzylic alcohols using molecular oxygen
Adil, Syed F.; Assal, Mohamed E.; Kuniyil, Mufsir; Khan, Mujeeb; Shaik, Mohammed Rafi; et al, Materials Express, 2017, 7(2), 79-92

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Triethylsilane ,  Sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate Catalysts: 1,3,5-Trimethoxybenzene ,  Stereoisomer of tricarbonyl[chloro[(1,2,3,4,5-η)-1,2,3,4,5-pentamethyl-2,4-cyclo… Solvents: Dichloromethane ;  0.5 h, 25 °C
1.2 Reagents: Water ;  0.5 h, 25 °C
Reference
Selective hydrosilylation of esters to aldehydes catalyzed by iridium(III) metallacycles through trapping of transient silyl cations
Corre, Yann; Rysak, Vincent; Capet, Frederic; Djukic, Jean-Pierre; Agbossou-Niedercorn, Francine; et al, Chemistry - A European Journal, 2016, 22(39), 14036-14041

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: 1,3-Dibromo-5,5-dimethylhydantoin Catalysts: α-Cyclodextrin Solvents: Water ,  Water-d2 ;  0.5 h, 60 °C
Reference
Environmentally friendly procedure for the aqueous oxidation of benzyl alcohols to aldehydes with dibromodimethylhydantoin (DBDMH) and cyclodextrin: Scope and mechanistic insights
Chaudhuri, Sauradip; Zaki, Hossam; Levine, Mindy, Synthetic Communications, 2016, 46(7), 636-644

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: Hydrogen peroxide Catalysts: Molybdate(4-), pentadecakis(acetato)tetrapentacontadictaoxotriacontaferratedohep… Solvents: Water ;  70 min, 45 °C
Reference
Green oxidation of alcohols in water by a polyoxometalate nano capsule as catalyst
Nikbakht, Elham; Yadollahi, Bahram; Farsani, Mostafa Riahi, Inorganic Chemistry Communications, 2015, 55, 135-138

Synthetic Circuit 8

Reaction Conditions
1.1 Catalysts: ABTS ,  Laccase Solvents: Toluene ,  1,4-Dioxane ,  Water ;  1 - 2 h, pH 4.5, rt
Reference
Synthetic applications of purified laccase from Pleurotus sajor caju MTCC-141
Chaurasia, Pankaj Kumar; Bharati, Shashi Lata; Singh, Sunil Kumar; Yadava, Sudha, Russian Journal of General Chemistry, 2015, 85(1), 173-175

Synthetic Circuit 9

Reaction Conditions
1.1 Reagents: Oxygen Catalysts: Galactose oxidase ,  Xanthine dehydrogenase Solvents: Acetonitrile ,  Water ;  16 h, pH 7.6, 37 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified
Reference
Catalytic bio-chemo and bio-bio tandem oxidation reactions for amide and carboxylic acid synthesis
Bechi, Beatrice; Herter, Susanne; McKenna, Shane; Riley, Christopher; Leimkuhler, Silke; et al, Green Chemistry, 2014, 16(10), 4524-4529

Synthetic Circuit 10

Reaction Conditions
1.1 Reagents: Oxygen Catalysts: Tempo ,  Cupric nitrate ,  Hydrogen bromide Solvents: Water ;  5 h, rt → reflux
Reference
Study on the aerobic oxidation of aromatic alcohols to carbonyl compounds in water
Xu, Wei; Zhang, Man; Li, Jing-hua, Zhejiang Gongye Daxue Xuebao, 2013, 41(1), 65-67

Synthetic Circuit 11

Reaction Conditions
1.1 Reagents: tert-Butyl hydroperoxide Catalysts: Cerium chromium oxide (CeCrO3) Solvents: Dimethyl sulfoxide ,  Water ;  5 min; 6.5 h, 90 °C
Reference
Oxidation of benzylic alcohols to carbonyls using tert-butyl hydroperoxide over pure phase nanocrystalline CeCrO3
Burange, Anand S.; Jayaram, Radha V.; Shukla, Rakesh; Tyagi, Avesh K., Catalysis Communications, 2013, 40, 27-31

Synthetic Circuit 12

Reaction Conditions
1.1 Reagents: tert-Butyl hydroperoxide ,  tert-Butyl peroxide Catalysts: Molybdenum hexacarbonyl (reaction products with aminopyridine-modified multiwall carbon nanotubes as support) Solvents: Carbon tetrachloride ;  50 min, reflux
Reference
Efficient oxidation of alcohols with tert-butyl hydroperoxide catalyzed by Mo(CO)6 supported on multiwall carbon nanotubes
Araghi, Mehdi; Ghorbani, Azam; Yeganeh, Faten Eshrati, Comptes Rendus Chimie, 2013, 16(2), 109-113

Synthetic Circuit 13

Reaction Conditions
1.1 Reagents: Nitrogen dioxide ;  60 min, 0.6 bar, rt
Reference
Gaseous nitrogen dioxide for sustainable oxidative deprotection of trimethylsilyl ethers
Javaheri, Mehdi; Naimi-Jamal, M. Reza; Dekamin, Mohammad G.; Kaupp, Gerd, Phosphorus, 2012, 187(1), 142-148

Synthetic Circuit 14

Reaction Conditions
1.1 Reagents: Potassium carbonate Catalysts: 4-Fluoro-N-(1H-pyrrol-2-ylmethylene)benzenamine ,  Copper sulfate Solvents: Water ;  30 min, 80 °C; 80 °C → rt
1.2 Reagents: Hydrogen peroxide Catalysts: Tempo Solvents: Water ;  1.5 h, 60 °C; 60 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  acidified
Reference
Copper catalyzed oxidation of benzylic alcohols in water with H2O2
Ahmad, Jahir Uddin; Raeisaenen, Minna T.; Leskelae, Markku; Repo, Timo, Applied Catalysis, 2012, 411, 411-412

Synthetic Circuit 15

Reaction Conditions
1.1 Reagents: Oxygen Catalysts: Isobutyraldehyde ,  Copper tetraphenylporphyrin Solvents: o-Xylene ;  60 °C
Reference
Oxidation of benzyl alcohols to the corresponding carbonyl compounds catalyzed by copper (II) meso-tetra phenyl porphyrin as cytochrome P-450 model reaction
Rahimi, Rahmatolah; Gholamrezapor, Ensieh; Naimi-jamal, Mohammad Reza, Inorganic Chemistry Communications, 2011, 14(10), 1561-1568

Synthetic Circuit 16

Reaction Conditions
1.1 Reagents: Oxygen Catalysts: Hydrochloric acid ,  Nitrogen dioxide (reaction products with polyethylene glycol) ,  4-Methoxy-2,2,6,6-tetramethylpiperidine-1-oxyl Solvents: 1,2-Dichloroethane ,  Water ;  24 h, 1 atm, 40 °C
Reference
A 4-MeO-TEMPO, PEG-NO2 and HCl catalytic system for highly efficient aerobic oxidation of alcohols
Tao, Jianwei; Lu, Qiongqiong; Chu, Changhu; Liu, Renhua; Liang, Xinmiao, Synthesis, 2010, (23), 3974-3976

Synthetic Circuit 17

Reaction Conditions
1.1 Reagents: Nitrogen dioxide ;  60 min, 0.6 bar, 25 °C
Reference
Oxidative deprotection of benzylic silyl ethers to their corresponding carbonyl compounds using nitrogen dioxide gas
Javaheri, Mehdi; Naimi-Jamal, M. Reza; Dekamin, Mohammad G., International Electronic Conference on Synthetic Organic Chemistry, 2009, ,

Synthetic Circuit 18

Reaction Conditions
1.1 Reagents: Chromate(1-), chlorotrioxo-, (T-4)-, hydrogen, compd. with 2,4,6-trimethylpyridi… Solvents: Acetonitrile ;  100 min, reflux; reflux → rt; rt
Reference
2,4,6-trimethylpyridinium chlorochromate (TMPCC) as an efficient and novel oxidizing agent for the chemoselective oxidation of alcohols to the corresponding carbonyl compounds.
Shiri, Lotfi; Ghorbani-Choghamarani, Arash, Journal of the Chilean Chemical Society, 2009, 54(2), 191-193

Synthetic Circuit 19

Reaction Conditions
1.1 Reagents: Nitrogen dioxide ,  Nitrogen oxide (N2O4) ;  60 min, 0.6 bar, 25 °C
Reference
Sustainable synthesis of aldehydes, ketones or acids from neat alcohols using nitrogen dioxide gas, and related reactions
Naimi-Jamal, M. Reza; Hamzeali, Hamideh; Mokhtari, Javad; Boy, Jurgen; Kaupp, Gerd, ChemSusChem, 2009, 2(1), 83-88

2-Chlorobenzaldehyde Raw materials

2-Chlorobenzaldehyde Preparation Products

2-Chlorobenzaldehyde Suppliers

Jiangsu Xinsu New Materials Co., Ltd
Gold Member
Audited Supplier Audited Supplier
(CAS:89-98-5)
SFD1045
in Stock
25KG,200KG,1000KG
99%
Wednesday, 11 December 2024 17:02

2-Chlorobenzaldehyde Related Literature

Recommended suppliers
Suzhou Senfeida Chemical Co., Ltd
(CAS:89-98-5)2-Chlorobenzaldehyde
sfd21438
99.9%
200kg
discuss personally
Amadis Chemical Company Limited
(CAS:89-98-5)2-Chlorobenzaldehyde
A843392
99%/99%
500g/1kg
185.0/334.0